6-Carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein

Vue d'ensemble

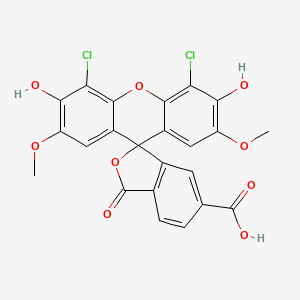

Description

6-Carboxy-4’,5’-dichloro-2’,7’-dimethoxyfluorescein is a fluorescein derivative characterized by the presence of chloro substituents at the 4’ and 5’ positions, methoxy groups at the 2’ and 7’ positions, and a carboxy group at the 6 position. This compound is widely used as a fluorescent dye in various scientific applications due to its unique spectral properties, including an intermediate-wavelength spectrum, high quantum yield, and low pH sensitivity in the physiological range .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

6-Carboxy-4’,5’-dichloro-2’,7’-dimethoxyfluorescein is typically synthesized through the hydroxylation of dichloro-2’,7’-dimethoxyfluorescein.

Industrial Production Methods

In industrial settings, the synthesis of 6-Carboxy-4’,5’-dichloro-2’,7’-dimethoxyfluorescein involves the use of advanced chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form .

Analyse Des Réactions Chimiques

Amine-Reactive Conjugation via Succinimidyl Ester

The carboxylic acid group at the 6-position undergoes activation to form a succinimidyl ester (SE), enabling covalent bonding with primary amines in proteins, peptides, or oligonucleotides. This reaction is critical for fluorescent labeling in automated DNA sequencing and immunoassays .

Reaction Mechanism :

-

Step 1 : Carboxylic acid activation with N-hydroxysuccinimide (NHS) and a carbodiimide crosslinker (e.g., DCC or EDC).

-

Step 2 : Nucleophilic attack by the amine group on the activated ester, forming a stable amide bond .

Key Properties of 6-JOE, SE :

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 602.34 g/mol | |

| Absorption/Emission Maxima | 522 nm / 550 nm | |

| Extinction Coefficient (ε) | 75,000 M⁻¹cm⁻¹ | |

| Solubility | DMF, DMSO |

Comparative Reactivity with Other Fluorescein Derivatives

6-JOE exhibits superior reaction kinetics compared to FITC (fluorescein isothiocyanate) and similar dyes:

| Dye | Reaction Rate (vs. FITC) | Conjugate Stability | Source |

|---|---|---|---|

| 6-JOE, SE | 3× faster | High | |

| FITC | Baseline | Moderate | |

| Oregon Green 488, SE | 2× faster | High |

The dichloro and dimethoxy substituents reduce hydrolysis susceptibility, enhancing conjugate stability in aqueous environments .

Environmental and Stability Considerations

-

pH Sensitivity : Fluorescence intensity drops below pH 7 due to lactone formation .

-

Light Sensitivity : Degrades upon prolonged UV exposure; storage in amber vials is recommended .

Reaction Optimization Guidelines

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| pH | 8.5–9.5 | Maximizes amine reactivity |

| Temperature | 25°C | Balances speed and denaturation risk |

| Reaction Time | 1–2 hours | Ensures complete conjugation |

Applications De Recherche Scientifique

6-Carboxy-4’,5’-dichloro-2’,7’-dimethoxyfluorescein is extensively used in scientific research due to its fluorescent properties. Some of its applications include:

Chemistry: Used as a fluorescent probe in various chemical assays and reactions.

Biology: Employed in fluorescence microscopy and flow cytometry to label and visualize biological molecules and cells.

Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.

Industry: Applied in the development of fluorescent dyes and markers for various industrial processes

Mécanisme D'action

The mechanism of action of 6-Carboxy-4’,5’-dichloro-2’,7’-dimethoxyfluorescein involves its ability to absorb light at a specific wavelength and emit fluorescence at a longer wavelength. This property is due to the electronic transitions within the molecule, which are influenced by the presence of the chloro and methoxy substituents. The compound’s fluorescence characteristics make it an effective tool for labeling and detecting specific molecules in various applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fluorescein: A widely used fluorescent dye with similar spectral properties but lacks the chloro and methoxy substituents.

2’,7’-Dichlorofluorescein: Similar to 6-Carboxy-4’,5’-dichloro-2’,7’-dimethoxyfluorescein but without the carboxy group.

5-Carboxytetramethylrhodamine: Another fluorescent dye with different substituents and spectral properties.

Uniqueness

6-Carboxy-4’,5’-dichloro-2’,7’-dimethoxyfluorescein is unique due to its combination of chloro, methoxy, and carboxy substituents, which confer specific spectral properties and reactivity. This makes it particularly useful in applications requiring precise fluorescence characteristics and chemical reactivity .

Activité Biologique

6-Carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein, commonly referred to as 6-JOE or its succinimidyl ester form, is a fluorescent dye widely used in biological research. Its unique spectral properties and reactivity towards amines make it a valuable tool in various applications, particularly in molecular biology and biochemistry.

- Molecular Formula : C27H17Cl2NO11

- Molecular Weight : 602.34 g/mol

- CAS Number : 113394-23-3

- Appearance : Orange solid

- Solubility : Soluble in DMSO, DMF, and methanol .

Spectral Characteristics

6-JOE exhibits fluorescence properties that are red-shifted compared to traditional fluorescein:

- Excitation Wavelength : 520 nm

- Emission Wavelength : 545 nm .

These characteristics allow it to be effectively used in applications such as automated DNA sequencing and labeling of nucleotides.

6-JOE functions as a fluorescent probe by undergoing a three-stage process:

- Excitation : Absorption of light at the excitation wavelength leads to the formation of an excited singlet state.

- Relaxation : The excited state relaxes, allowing energy dissipation.

- Emission : The molecule returns to the ground state by emitting light at the emission wavelength .

This mechanism is critical for its application in fluorescence microscopy and flow cytometry, where it can be used to visualize biological processes at the cellular level.

Applications

- DNA Sequencing : The dye is predominantly used in automated DNA sequencing due to its stable fluorescence and compatibility with various sequencing platforms.

- Nucleotide Labeling : It labels nucleotides for incorporation into DNA strands, facilitating tracking and analysis during experiments .

- Cellular Imaging : Its ability to penetrate cell membranes allows for intracellular labeling, making it useful in studying cellular dynamics and interactions.

Study 1: Fluorescence Microscopy

In a study published by AAT Bioquest, researchers utilized 6-JOE to label live cells for fluorescence microscopy. The dye demonstrated excellent stability and minimal photobleaching over extended observation periods, which is crucial for time-lapse imaging .

Study 2: Automated DNA Sequencing

A comparative analysis highlighted the efficiency of 6-JOE in automated DNA sequencing against other fluorophores like rhodamine 6G. The results indicated that 6-JOE provided clearer signals and higher sensitivity, enhancing the accuracy of sequence determination .

Table 1: Comparison of Fluorescent Dyes

| Dye Name | Excitation (nm) | Emission (nm) | Extinction Coefficient (cm⁻¹ M⁻¹) |

|---|---|---|---|

| 6-JOE | 520 | 545 | 75000 |

| Rhodamine 6G | 528 | 553 | 130000 |

| FITC | 495 | 519 | 80000 |

Table 2: Stock Solution Preparation

| Mass (mg) | Concentration (mM) | Volume of DMSO (µL) |

|---|---|---|

| 0.1 | 1 | 166.019 |

| 0.5 | 5 | 33.204 |

| 1 | 10 | 16.602 |

Propriétés

IUPAC Name |

4',5'-dichloro-3',6'-dihydroxy-2',7'-dimethoxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14Cl2O9/c1-31-13-6-11-19(15(24)17(13)26)33-20-12(7-14(32-2)18(27)16(20)25)23(11)10-5-8(21(28)29)3-4-9(10)22(30)34-23/h3-7,26-27H,1-2H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLISIVVYLGCKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C3(C4=CC(=C(C(=C4O2)Cl)O)OC)C5=C(C=CC(=C5)C(=O)O)C(=O)O3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14Cl2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10436997 | |

| Record name | 6-JOE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82855-40-1 | |

| Record name | JOE | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82855-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-JOE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using JOE as an acceptor chromophore in energy transfer (ET) primers for DNA sequencing compared to other dyes like JOE?

A: Research suggests that replacing JOE with 5- or 6-carboxyrhodamine-6G (G5 or G6) in ET primers, while using FAM as the donor, can result in improved electrophoretic mobility matching of the labeled DNA fragments. [] This means the DNA fragments tagged with different ET primers will migrate more similarly during electrophoresis, simplifying analysis. Additionally, using G5 or G6 leads to less overlap in the fluorescence emission of the labeled DNA fragments. This improved spectral resolution is likely due to the narrower emission spectrum of G5 or G6 compared to JOE when paired with FAM in ET primers. [] This allows for clearer differentiation of the fluorescent signals from different ET primers, enhancing the accuracy of DNA sequencing and multiplex genetic analysis.

Q2: How does the fluorescence intensity of JOE compare to other dyes used in real-time PCR, and what implications does this have for data interpretation?

A: When used as a reporter dye in TaqMan probes for real-time PCR, JOE was observed to have potentially weaker fluorescence compared to carboxyfluorescein (FAM). [] In a study detecting and typing Herpes Simplex Virus (HSV), while JOE successfully detected HSV-2 and FAM detected HSV-1, the cycle threshold (Ct) values for HSV-2 (detected by JOE) were higher than for HSV-1 (detected by FAM). [] This difference in Ct values could be attributed, in part, to the potentially weaker fluorescence of JOE compared to FAM. Researchers should consider the possibility of varying fluorescence intensities between dyes when designing multiplex real-time PCR assays and interpreting results, especially when comparing Ct values between targets labeled with different dyes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.